molecular formula C10H14ClN3O3 B11722979 Methyl 4-guanidino-2-methoxybenzoate hydrochloride

Methyl 4-guanidino-2-methoxybenzoate hydrochloride

Cat. No.: B11722979
M. Wt: 259.69 g/mol
InChI Key: CPXOBCDOVSGADW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-guanidino-2-methoxybenzoate hydrochloride typically involves the reaction of 4-guanidino-2-methoxybenzoic acid with methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes, followed by purification steps to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-guanidino-2-methoxybenzoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

Methyl 4-guanidino-2-methoxybenzoate hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-guanidino-2-methoxybenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidino group is known to enhance the release of acetylcholine following a nerve impulse, which can affect muscle cell membrane depolarization and repolarization rates . This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-guanidino-2-methoxybenzoate hydrochloride is unique due to the presence of both the guanidino and methoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with similar compounds lacking these functional groups .

Biological Activity

Methyl 4-guanidino-2-methoxybenzoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and its ability to modulate cellular processes. This article compiles data on its biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound features a methoxy group and a guanidine moiety, which are critical for its biological activity. The presence of these functional groups can influence the compound's interaction with biological targets, such as tubulin.

The primary mechanism of action for this compound involves the inhibition of tubulin polymerization. Tubulin is a key protein in the formation of microtubules, which are essential for various cellular functions including mitosis. Compounds that disrupt tubulin dynamics can lead to cell cycle arrest and apoptosis in cancer cells.

Table 1: Summary of Biological Activity

Activity TypeObservationsReference
Tubulin Inhibition Inhibits tubulin polymerization; induces apoptosis in cancer cells
Cytotoxicity Demonstrated cytotoxic effects in various cancer cell lines
Resistance Overcoming Effective against multidrug-resistant (MDR) cancer cells

In Vitro Studies

In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, it has been reported to induce apoptosis by binding to the colchicine site on tubulin, leading to cell cycle arrest at the G2/M phase.

Case Study: Anticancer Efficacy

A study evaluated the efficacy of this compound in human prostate (PC-3) and melanoma (A375) xenograft models. The results indicated that treatment with this compound resulted in significant tumor growth inhibition, with tumor volume reduction percentages ranging from 30% to 50% compared to control groups.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the guanidine and methoxy groups can significantly affect the biological activity of this compound. For example, variations in the substituents at the 4-position of the aromatic ring have been shown to enhance or diminish cytotoxic effects.

Table 2: SAR Findings

Substituent TypeEffect on ActivityReference
Methoxy Group Essential for maintaining cytotoxicity
Guanidine Moiety Critical for binding affinity to tubulin
Aryl Substituents Altered substituents can enhance potency

In Vivo Studies

In vivo experiments have corroborated the findings from in vitro studies, demonstrating that this compound effectively reduces tumor sizes without significant toxicity observed in normal tissues. Long-term studies indicated no neurotoxicity at therapeutic doses.

Properties

Molecular Formula

C10H14ClN3O3

Molecular Weight

259.69 g/mol

IUPAC Name

methyl 4-(diaminomethylideneamino)-2-methoxybenzoate;hydrochloride

InChI

InChI=1S/C10H13N3O3.ClH/c1-15-8-5-6(13-10(11)12)3-4-7(8)9(14)16-2;/h3-5H,1-2H3,(H4,11,12,13);1H

InChI Key

CPXOBCDOVSGADW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N=C(N)N)C(=O)OC.Cl

Origin of Product

United States

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